

Chemical structure and properties of Antifungal agent 105

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Compound of Interest

Compound Name: Antifungal agent 105

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In-Depth Technical Guide: Antifungal Agent 105

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 105, also identified as compound A25, is a novel benzimidazole derivative demonstrating significant potential as a tubulin-targeting antifungal agent. This document provides a comprehensive overview of its chemical structure, properties, and known biological activities. It includes a summary of its in vitro efficacy against various fungal pathogens, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanism of action. This guide is intended to serve as a technical resource for researchers and professionals engaged in the discovery and development of new antifungal therapies.

Chemical Structure and Properties

Antifungal agent 105 is a synthetic benzimidazole compound. Its chemical and physical properties are summarized in the table below.



Property	Value
IUPAC Name	2-((6-(4-(trifluoromethyl)phenoxy)pyrimidin-4-yl)thio)-1H-benzo[d]imidazole
Molecular Formula	C18H11F3N4OS
Molecular Weight	388.37 g/mol
CAS Number	3038220-10-6
SMILES	FC(F) (F)c1ccc(oc2ncc(nc2)Sc3nc4ccccc4[nH]3)cc1
Appearance	Solid (predicted)
Solubility	Soluble in DMSO

Antifungal Activity

Antifungal agent 105 has demonstrated potent in vitro activity against a range of fungal species. The following table summarizes its half-maximal effective concentration (EC₅₀) values against several phytopathogenic fungi.

Fungal Species	EC ₅₀ (μg/mL)[1]
Sclerotinia sclerotiorum	0.158
Alternaria alternata	7.43
Thanatephorus cucumeris	3.60
Verticillium dahliae	13.9
Gibberella zeae	11.8

Of note, the efficacy of **Antifungal agent 105** against Sclerotinia sclerotiorum (EC₅₀ = 0.158 μ g/mL) is superior to that of the commercial fungicide carbendazim (EC₅₀ = 0.594 μ g/mL)[1][2].

In vivo studies on plants have shown that **Antifungal agent 105**, at a concentration of 200 μ g/mL, exhibits protective and curative activities of 84.7% and 78.1%, respectively. These



results are comparable to the protective (90.8%) and curative (69.9%) activities of carbendazim[1].

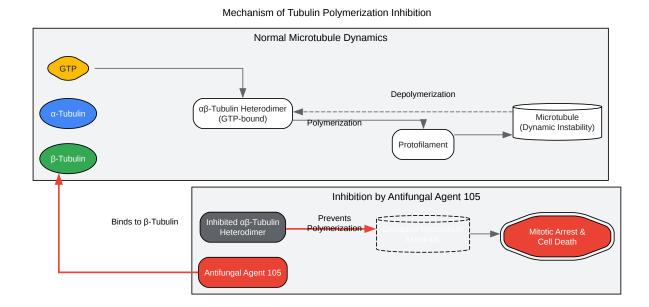
Mechanism of Action

The primary mechanism of action of **Antifungal agent 105** is the inhibition of tubulin polymerization.[2] Like other benzimidazole fungicides, it is proposed to bind to β -tubulin, a subunit of microtubules.[3][4][5][6][7] This binding disrupts the assembly of microtubules, which are essential for various cellular processes in fungi, including nuclear division (mitosis), cell shape maintenance, and intracellular transport. The disruption of microtubule dynamics ultimately leads to fungal cell death.[3][6]

Molecular docking studies suggest that **Antifungal agent 105** forms multiple hydrogen bonds and π - π interactions with β -tubulin, leading to a stronger binding affinity compared to carbendazim.[2] Fluorescence imaging has confirmed that treatment with this agent significantly alters the structure of intracellular microtubules.[2]

Signaling Pathway: Disruption of Microtubule Dynamics

The following diagram illustrates the proposed mechanism of action of **Antifungal agent 105** on tubulin polymerization.



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Caption: Proposed mechanism of **Antifungal agent 105** action.

Experimental Protocols

The following are representative experimental protocols for the synthesis and evaluation of **Antifungal agent 105**. These are based on established methodologies for benzimidazole synthesis and antifungal susceptibility testing. For the exact procedures used in the primary research, it is recommended to consult the original publication by Yang S, et al. in the Journal of Agricultural and Food Chemistry (2024).

Synthesis of Antifungal Agent 105

The synthesis of benzimidazole derivatives like **Antifungal agent 105** typically involves a multistep process. A general synthetic route is outlined below.



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Caption: General synthetic workflow for **Antifungal agent 105**.

Detailed Protocol (Representative):

- Synthesis of Intermediate 1: To a solution of 4-(trifluoromethyl)phenol in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃) and stir. Add 4,6-dichloropyrimidine and heat the reaction mixture. Monitor the reaction by TLC. After completion, quench the reaction, extract the product, and purify to obtain 6-chloro-4-(4-(trifluoromethyl)phenoxy)pyrimidine.
- Synthesis of Antifungal Agent 105: To a solution of 2-mercaptobenzimidazole in a suitable solvent, add a base and stir. Add Intermediate 1 and heat the reaction mixture. Monitor the reaction by TLC. After completion, isolate the crude product.



Purification and Characterization: Purify the crude product by column chromatography.
 Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- Preparation of Fungal Inoculum: Culture the fungal strains on an appropriate agar medium (e.g., Potato Dextrose Agar). Prepare a spore suspension in sterile saline containing a surfactant (e.g., Tween 80). Adjust the spore concentration using a hemocytometer or spectrophotometer.
- Preparation of Antifungal Agent Dilutions: Prepare a stock solution of Antifungal agent 105 in DMSO. Perform serial two-fold dilutions in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
- Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no inoculum) controls. Incubate the plates at an appropriate temperature for 24-72 hours.
- Determination of EC₅₀: Measure the fungal growth (e.g., by measuring absorbance at a specific wavelength). Calculate the percentage of growth inhibition for each concentration of the antifungal agent. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Inhibition Assay

This assay measures the effect of the compound on the in vitro polymerization of tubulin.

- Reagents and Materials: Purified tubulin protein, GTP, polymerization buffer (e.g., PIPES buffer with MgCl₂ and EGTA), and a fluorescence plate reader.
- Assay Procedure:
 - Prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.



- Add Antifungal agent 105 at various concentrations to the wells of a 96-well plate.
 Include a vehicle control (DMSO) and a known tubulin inhibitor (e.g., nocodazole) as a positive control.
- Initiate polymerization by warming the plate to 37°C.
- Monitor the increase in fluorescence (using a fluorescent reporter that binds to polymerized microtubules) or absorbance (light scattering) over time.
- Data Analysis: Plot the fluorescence or absorbance values against time to generate polymerization curves. Calculate the rate of polymerization and the maximum polymer mass for each concentration. Determine the IC₅₀ value for the inhibition of tubulin polymerization.
 [8][9]

Conclusion

Antifungal agent 105 is a promising new benzimidazole derivative with potent antifungal activity, particularly against Sclerotinia sclerotiorum. Its mechanism of action through the inhibition of tubulin polymerization offers a validated target for antifungal drug development. The data presented in this guide highlight its potential as a lead compound for the development of new agricultural or clinical antifungal agents. Further research is warranted to explore its full spectrum of activity, in vivo efficacy in animal models, and toxicological profile.

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